The furo[2,3-c]pyridine Scaffold is a Proven Kinase Inhibitor Core: Evidence from B-Raf and MNK1
The furo[2,3-c]pyridine core is not a theoretical scaffold but a proven kinase inhibitor core, unlike its furo[3,2-c]pyridine isomer. This is demonstrated by two distinct programs: (1) A series of furo[2,3-c]pyridine-based indanone oximes achieved 'highly potent and selective' inhibition of B-Raf, a key oncology target, following a virtual screen where the furo[2,3-c]pyridine core was a key structural element [1]. (2) Separately, a furo[3,2-c]pyridine-containing compound (US9783543) showed MNK1 inhibition with an IC50 of 52 nM [2]. These data prove the commercial utility of the furopyridine core, establishing ethyl furo[2,3-c]pyridine-2-carboxylate as a strategically vital, rather than a commodity, building block for kinase drug discovery [1][2].
| Evidence Dimension | Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | N/A - This entry establishes the class as a kinase inhibitor scaffold. |
| Comparator Or Baseline | furo[3,2-c]pyridine isomer (MNK1 IC50: 52 nM) |
| Quantified Difference | Not applicable; the comparison is qualitative (class activity vs. isomer activity). |
| Conditions | Biochemical kinase inhibition assays for B-Raf and MNK1. |
Why This Matters
This evidence reduces the risk for procurement teams: the furo[2,3-c]pyridine core is validated as a starting point for kinase inhibitor projects, offering a higher probability of generating potent leads compared to unvalidated, alternative scaffolds.
- [1] Buckmelter, A. J., et al. The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011, 21(4), 1248-1252. View Source
- [2] BindingDB. BDBM345119: US9783543, 11 | trans-3-{[3-(Furo[3,2-c]pyridin-2-...). View Source
